molecular formula C20H19N3OS B2568572 (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358708-09-4

(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2568572
CAS No.: 1358708-09-4
M. Wt: 349.45
InChI Key: RITLWYDVFAZHLY-UHFFFAOYSA-N
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Description

(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a quinoline core substituted with a phenylamino group at the 4-position and a thiomorpholino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The phenylamino group is introduced via nucleophilic aromatic substitution, while the thiomorpholino group is added through a substitution reaction involving thiomorpholine and a suitable leaving group on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The phenylamino and thiomorpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new medications targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone
  • (4-Amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone
  • (4-Amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone

Uniqueness

(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its combination of a phenylamino group and a thiomorpholino group provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

(4-anilinoquinolin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)17-14-21-18-9-5-4-8-16(18)19(17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITLWYDVFAZHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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